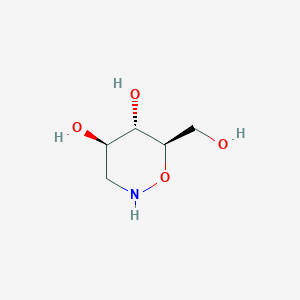
Tetrahydrooxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydrooxazine is an organic compound belonging to the class of 1,2-oxazinanes. These compounds contain an oxazinane ring with the nitrogen atom and the oxygen atom at positions 1 and 2, respectively . This compound is a small molecule with the chemical formula C₅H₁₁NO₄ and a molecular weight of 149.1451 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrooxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of amino alcohols with aldehydes or ketones, followed by cyclization to form the oxazinane ring . The reaction conditions often include the use of acid or base catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like distillation or crystallization may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydrooxazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule and the reaction conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms, often facilitated by nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted oxazinanes.
Applications De Recherche Scientifique
Industry: this compound and its derivatives may find applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tetrahydrooxazine involves its interaction with specific molecular targets, such as enzymes. For example, this compound derivatives have been shown to inhibit glycosidases by binding to the active site of the enzyme and mimicking the transition state of the substrate . This inhibition can disrupt the enzyme’s activity and affect various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isofagomine: A glycosidase inhibitor with a similar mechanism of action.
1-Deoxynojirimycin: Another glycosidase inhibitor with structural similarities to tetrahydrooxazine.
Uniqueness
This compound is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms in the oxazinane ring. This structure allows it to interact with enzymes in a distinct manner, making it a valuable compound for studying enzyme inhibition and developing therapeutic agents .
Propriétés
Formule moléculaire |
C5H11NO4 |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
(4R,5S,6R)-6-(hydroxymethyl)oxazinane-4,5-diol |
InChI |
InChI=1S/C5H11NO4/c7-2-4-5(9)3(8)1-6-10-4/h3-9H,1-2H2/t3-,4-,5+/m1/s1 |
Clé InChI |
KHVCOYGKHDJPBZ-WDCZJNDASA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H](ON1)CO)O)O |
SMILES canonique |
C1C(C(C(ON1)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[1-Hydroxycarboxyethyl-carbonyl]leucylamino-2-methyl-butane](/img/structure/B10759902.png)
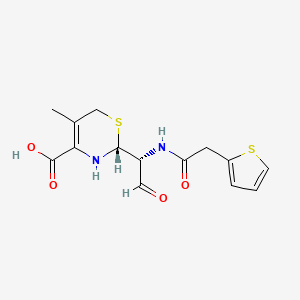
![[(1-{2[(4-Carbamimidoyl-phenylamino)-methyl]-1-methyl-1H-benzoimidazol-5-YL}-cyclopropyl)-pyridin-2-YL-methyleneaminooxy]-acetic acid ethyl ester](/img/structure/B10759916.png)
![3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.]pyrazole](/img/structure/B10759924.png)

![{3-[(3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-2-methyl-propyl}-phosphonic acid](/img/structure/B10759931.png)
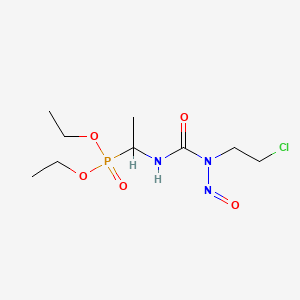
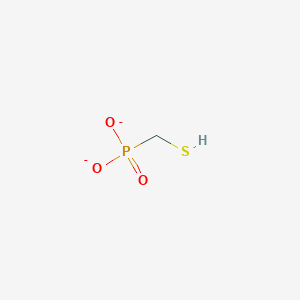

![1-[(3R,4S)-1-(2,3-dichlorophenyl)-4-hydroxypentan-3-yl]-1H-imidazole-4-carboxamide](/img/structure/B10759949.png)


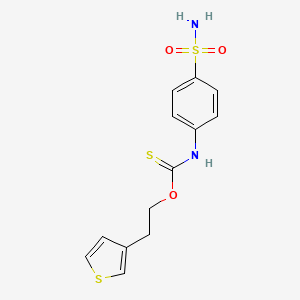
![1-Methyl-3-oxo-1,3-dihydro-benzo[c]isothiazole-5-sulfonic acid amide](/img/structure/B10759974.png)
